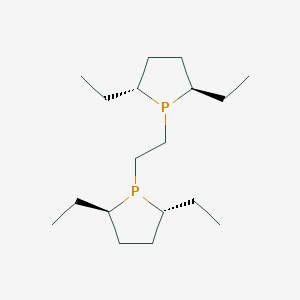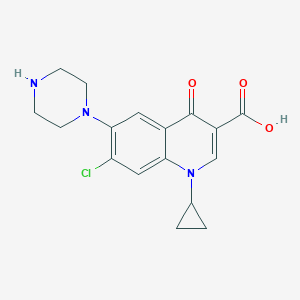
Acide 7-chloro-1-cyclopropyl-4-oxo-6-(pipérazin-1-YL)-1,4-dihydroquinoléine-3-carboxylique
Vue d'ensemble
Description
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai trouvé des informations concernant le composé qui vous intéresse, connu pour être un intermédiaire dans la synthèse du chlorhydrate de ciprofloxacine, un médicament antibactérien quinolone fluoré . Cependant, les résultats de la recherche ne fournissent pas une liste exhaustive de six à huit applications uniques dans différents domaines.
La ciprofloxacine est largement utilisée dans le domaine médical pour traiter diverses infections bactériennes. Sur cette base, nous pouvons déduire que le composé peut avoir des applications potentielles dans:
Mécanisme D'action
Target of Action
It’s structurally similar to ciprofloxacin , a well-known fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Mode of Action
As a structural analog of Ciprofloxacin , this compound likely interacts with its targets in a similar manner. Fluoroquinolones bind to DNA gyrase and topoisomerase IV, inhibiting their DNA unwinding and supercoiling activities. This disrupts DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely similar to that of Ciprofloxacin . By inhibiting DNA gyrase and topoisomerase IV, it disrupts several bacterial DNA metabolic pathways, including DNA replication, transcription, and repair .
Pharmacokinetics
Based on its structural similarity to ciprofloxacin , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluoroquinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This is due to the disruption of essential DNA metabolic processes in bacterial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . The compound’s efficacy may also be affected by bacterial resistance mechanisms, such as target site mutations and efflux pumps .
Propriétés
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKOKYODRILRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133210-96-5 | |
| Record name | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride](/img/structure/B155759.png)
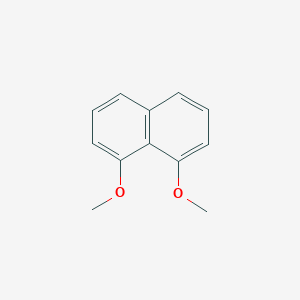
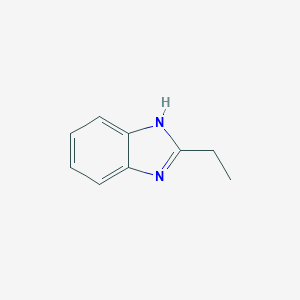
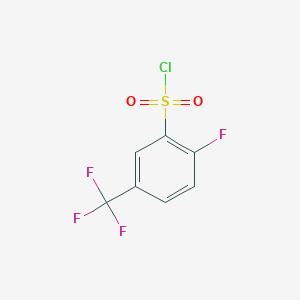
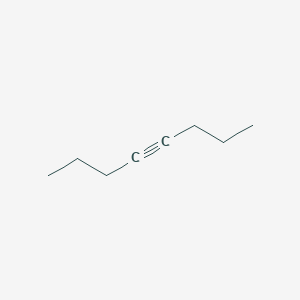
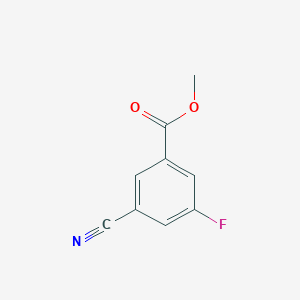
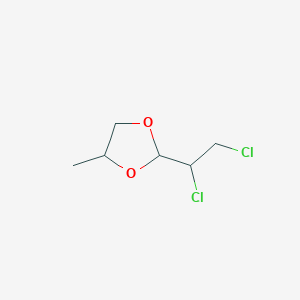
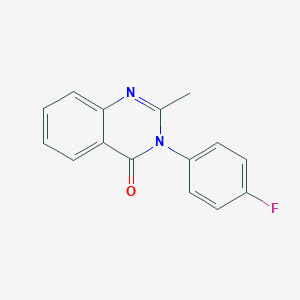
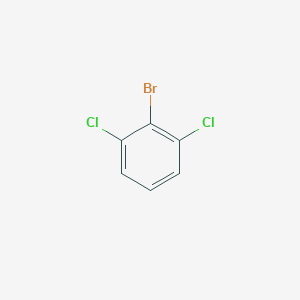
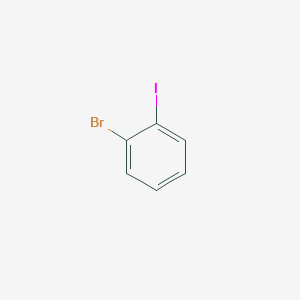
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)

